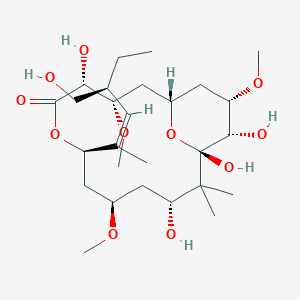

(-)-peloruside A

Description

Isolation Procedures from Natural Sources

(-)-Peloruside A was first isolated from the marine sponge Mycale hentscheli, found in the Pelorus Sound of New Zealand. academie-sciences.frniwa.co.nz The isolation process is a critical first step, complicated by the low natural abundance of the compound and the complex chemical matrix of the sponge extract.

The purification of this compound from the crude sponge extract relies heavily on a series of chromatographic techniques. nih.govmpg.de Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For the isolation of pelorusides, a multi-step process is typically employed.

Initially, a broad separation is achieved using techniques like flash chromatography with silica (B1680970) gel. wiley-vch.de This is followed by more refined methods such as high-performance liquid chromatography (HPLC), often using reversed-phase columns (like C18) to separate compounds based on their hydrophobicity. nih.govwiley-vch.desigmaaldrich.com The selection of appropriate solvents and gradient systems is crucial for achieving the desired separation. nih.govwiley-vch.de The process often involves multiple chromatographic steps to obtain the pure compound. acs.org

| Chromatography Technique | Stationary Phase | Typical Use in Peloruside A Isolation |

| Flash Chromatography | Silica Gel | Initial, large-scale separation of the crude extract. wiley-vch.de |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Final purification steps to yield highly pure this compound. wiley-vch.desigmaaldrich.com |

A significant hurdle in the study and development of this compound is its limited availability from its natural source. academie-sciences.frniwa.co.nz The concentration of peloruside A in Mycale hentscheli is very low, requiring large quantities of the sponge to yield even small amounts of the pure compound. academie-sciences.frmdpi.com This scarcity presents a major bottleneck for preclinical and clinical studies. mdpi.comaacrjournals.org

Furthermore, the production of peloruside A by the sponge appears to be influenced by environmental factors, and not all populations of Mycale hentscheli produce the compound. niwa.co.nzacademie-sciences.fr Attempts at aquaculture of the sponge have faced challenges, including predation by sea slugs, making it an unreliable long-term supply strategy. niwa.co.nzwgtn.ac.nz These supply issues have driven significant efforts in the total synthesis of this compound to provide a sustainable source of the molecule. academie-sciences.frwgtn.ac.nz

Spectroscopic Techniques Employed for Structural Determination

Once isolated, the formidable task of elucidating the complex structure of this compound begins. This is accomplished through a combination of powerful spectroscopic methods that provide detailed information about the molecule's connectivity and composition. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules like this compound. rsc.orgacs.orgcsic.eslibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, reveal the different types of proton and carbon environments within the molecule. wiley-vch.delibretexts.org Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle. For instance, COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to establish adjacent atoms. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with the carbons they are directly attached to or are two to three bonds away from, respectively. This data allows for the assembly of the carbon skeleton and the placement of functional groups.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the ten stereogenic centers in this compound. csic.esnih.gov By observing which protons are close to each other in space, the three-dimensional arrangement of the atoms can be deduced. nih.gov

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. researchgate.netacs.org High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula. wiley-vch.de For this compound, HRMS was instrumental in establishing its molecular formula as C₂₇H₄₈O₁₁. wiley-vch.de

Stereochemical Assignment and Absolute Configuration Determination

While NMR can reveal the relative arrangement of atoms, determining the absolute configuration—the exact three-dimensional orientation of the atoms in space—requires additional methods. acs.orgwikipedia.org The absolute stereochemistry of this compound was ultimately confirmed through total synthesis. wiley-vch.deacademie-sciences.fr By synthesizing a specific enantiomer and comparing its optical rotation and other properties to the natural product, chemists can definitively assign the absolute configuration. wiley-vch.dewikipedia.org Other techniques like vibrational circular dichroism (VCD) can also be used to determine the absolute configuration of chiral molecules in solution. nih.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C27H48O11 |

|---|---|

Poids moléculaire |

548.7 g/mol |

Nom IUPAC |

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |

Clé InChI |

NETARJWZTMGMRM-JRTPPQMASA-N |

SMILES |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

SMILES isomérique |

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

SMILES canonique |

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |

Synonymes |

peloruside A |

Origine du produit |

United States |

Isolation and Structural Elucidation Methodologies of Peloruside a and Congeners

Stereochemical Assignment and Absolute Configuration Determination

Chemical Derivatization for Absolute Stereochemistry

The initial determination of the relative stereochemistry of (-)-peloruside A was achieved through extensive NMR spectroscopy, including NOE experiments. However, establishing the absolute configuration required a more definitive approach. Chemical derivatization, a cornerstone of natural product chemistry, played a pivotal role in this endeavor.

One of the key methods employed is the Mosher ester analysis . core.ac.uk This technique involves the reaction of a chiral secondary alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric esters. core.ac.uk By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol center can be deduced. core.ac.uk This method was instrumental in assigning the stereochemistry of specific stereocenters within the peloruside framework.

Another powerful technique is the use of circular dichroism (CD) spectroscopy . This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by computational models or with the spectra of related compounds of known stereochemistry.

Chiral Synthesis Approaches to Confirm Absolute Configuration

While spectroscopic and derivatization methods provide strong evidence for the absolute configuration, total synthesis remains the ultimate proof. The enantioselective total synthesis of a natural product, yielding a compound with identical spectroscopic data and optical rotation to the natural isolate, provides unambiguous confirmation of its absolute stereochemistry.

The first total synthesis of this compound, the unnatural enantiomer, was accomplished by De Brabander and coworkers in 2003. nih.govub.edu By comparing the optical rotation of their synthetic product with that of the natural (+)-peloruside A, they were able to definitively assign the absolute configuration of the natural product. ub.edu This landmark achievement was followed by the first total synthesis of the natural (+)-peloruside A by the Taylor group in 2005 and a subsequent synthesis by the Ghosh laboratory in 2008. nih.gov

These synthetic endeavors were not only crucial for stereochemical confirmation but also provided access to larger quantities of peloruside A for further biological evaluation. The synthetic strategies often relied on a convergent approach, where different fragments of the molecule were synthesized separately and then coupled together. Key reactions employed in these syntheses include:

Sharpless Asymmetric Dihydroxylation: To introduce chiral diols with high enantioselectivity. researchgate.netresearchgate.net

Brown's Asymmetric Allylboration: For the stereocontrolled formation of homoallylic alcohols. core.ac.ukresearchgate.net

Yamaguchi Macrolactonization: To close the 16-membered macrolide ring. nih.govresearchgate.net

Mukaiyama Aldol (B89426) Reaction: A doubly diastereoselective reaction was used to set up multiple stereocenters with the correct absolute configuration. researchgate.net

The successful application of these and other stereoselective reactions was paramount in navigating the complex stereochemical landscape of peloruside A and ultimately confirming its absolute configuration.

Identification and Structural Characterization of Natural Congeners

Further investigation of the marine sponge Mycale hentscheli, the natural source of peloruside A, led to the isolation of several related compounds, or congeners. rsc.orgmdpi.com These congeners often exhibit subtle structural modifications compared to the parent compound, providing valuable insights into the structure-activity relationships of the peloruside class. The identification and characterization of these congeners have been primarily achieved through NMR-directed isolation and extensive 1D and 2D NMR studies, along with mass spectrometry. nih.gov

Peloruside B, C, D, E and their Structural Variations

Several congeners of peloruside A have been isolated and characterized, each with unique structural features. rsc.org

Peloruside B: This was the first congener to be identified and is the 3-des-O-methyl variant of peloruside A. nih.gov Its structure was elucidated through extensive NMR studies and confirmed by total synthesis. nih.gov Peloruside B exhibits comparable biological activity to peloruside A. researchgate.netnih.gov

Peloruside C and D: Two additional congeners, peloruside C and D, were isolated from both wild and aquacultured collections of Mycale hentscheli. rsc.org Their structures were determined through spectroscopic analysis.

Peloruside E: Also known as 22-Norpeloruside A, this congener was identified and found to retain the microtubule-stabilizing properties of the parent compound. acs.org

The structural variations among the known peloruside congeners are summarized in the table below. These modifications primarily involve changes in methylation, hydroxylation, and side-chain structure.

| Compound | Structural Variation from this compound |

| Peloruside B | Lacks the methyl group at the C3 oxygen. |

| Peloruside C | Structural details are less commonly reported in readily available literature. |

| Peloruside D | Structural details are less commonly reported in readily available literature. |

| Peloruside E | Also known as 22-Norpeloruside A, indicating a structural modification on the side chain. acs.org |

Biosynthetic Pathways and Proposed Biogenesis

Proposed Biosynthetic Origins and Polyketide Nature

(-)-Peloruside A is a 16-membered macrolide, a class of compounds frequently derived from polyketide biosynthesis. researchgate.net Its structure, characterized by a polyoxygenated backbone, is consistent with origins from a polyketide synthase (PKS) pathway. pnas.org While initially isolated from the sponge Mycale hentscheli, it is now widely believed that the true producer is a symbiotic microorganism residing within the sponge tissues. nih.govresearchgate.net This is a common phenomenon for many complex marine natural products, where the host organism serves as a reservoir for a chemically prolific microbiome. nih.gov Metagenomic analysis of the M. hentscheli microbiome has been instrumental in identifying the putative gene cluster responsible for peloruside synthesis, strengthening the hypothesis of its microbial origin. pnas.orgnih.gov

Involvement of Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS)

Metagenomic sequencing has successfully identified the peloruside biosynthetic gene cluster (BGC), designated as the pel cluster. pnas.orgnih.gov Analysis of this cluster reveals that this compound is synthesized by a Type I polyketide synthase. Specifically, it belongs to the trans-AT PKS subclass. pnas.org

Trans-AT PKSs are mega-enzyme complexes where the acyltransferase (AT) domain, which selects the building blocks (extender units) for the growing polyketide chain, is not integrated into the main PKS modules but functions as a discrete, stand-alone protein. nih.gov This is a key distinction from the more common cis-AT PKSs. pnas.org The pel cluster is architecturally complex and does not appear to involve nonribosomal peptide synthetase (NRPS) modules for the core scaffold assembly, indicating a purely polyketide-based pathway. pnas.orgnih.gov

Key Enzymatic Transformations and Methylation Patterns

The identified pel gene cluster provides significant insights into the specific enzymatic steps that construct the this compound molecule. The biosynthesis is orchestrated by a series of domains within the PKS modules and additional tailoring enzymes encoded within the cluster.

Key enzymatic functions predicted from the pel BGC include:

Chain Elongation: Performed by multiple ketosynthase (KS) domains that catalyze the carbon-carbon bond-forming reactions. pnas.org

Methylation: The distinctive methyl groups on the peloruside backbone are installed by specific enzymes. For instance, the functions of an acetyltransferase, PelB, are currently under investigation. pnas.org

Oxygenation and Cyclization: The pathway includes oxygenases responsible for introducing hydroxyl groups and enzymes that facilitate the formation of the pyranose ring embedded within the macrolide structure. nih.gov

Unusual Domains: The pel cluster also contains domains with non-canonical functions. This includes unusual domains at the start of the PelC protein and a thioesterase-like (TEB) domain that is hypothesized to play a role in creating double bonds through a dehydratase-independent mechanism. pnas.org

A summary of the key predicted components in the peloruside biosynthetic gene cluster is presented below.

| Gene/Domain Type | Proposed Function in this compound Biosynthesis | Reference |

| trans-AT PKS | Forms the core polyketide backbone of the molecule. | pnas.org |

| Acetyltransferase (PelB) | Involved in specific C-acylation or methylation steps. | pnas.org |

| Oxygenase | Catalyzes the insertion of oxygen atoms to form hydroxyl groups. | nih.gov |

| TEB Domain | A thioesterase-like domain potentially involved in double bond formation. | pnas.org |

Challenges in Characterizing Biosynthetic Gene Clusters from Uncultivated Microorganisms

The study of the this compound biosynthesis is a prime example of the difficulties associated with natural product research from symbiotic microbes. A primary challenge is that the producing organism has not been successfully cultivated in a laboratory setting. pnas.org This prevents traditional microbiological and genetic manipulation techniques.

Researchers must, therefore, rely on cultivation-independent methods like metagenomics. researchgate.netfrontiersin.org However, this approach has its own set of obstacles:

Data Complexity: The genetic information obtained is a mixture from the entire microbial community within the sponge, making it difficult to assemble complete genomes and assign a specific BGC to a single organism. arxiv.org

DNA Quality: Extracting high-quality, high-molecular-weight DNA from sponge tissue can be challenging due to rapid degradation, which can hinder the sequencing and assembly of large, repetitive PKS gene clusters. pnas.org

Plasmid Localization: A significant finding was the inability to assign the pel gene cluster to a specific bacterial genome bin through metagenomic analysis. This has led to the strong hypothesis that the pel BGC is located on a plasmid. pnas.org Plasmids can be difficult to link to their host cell in metagenomic datasets, complicating the identification of the true peloruside producer.

These challenges mean that while the genetic blueprint for this compound synthesis has been identified, conclusively linking it to its host bacterium and functionally verifying each enzymatic step remains an active area of research. pnas.orgjmicrobiol.or.kr

Total Synthesis Strategies and Chemical Synthesis Methodologies

Early Synthetic Efforts and Initial Retrosynthetic Disconnections

The journey to synthesize peloruside A began shortly after its isolation and structural elucidation. nih.gov A pivotal early achievement was the first total synthesis of its unnatural enantiomer, (-)-peloruside A, by the De Brabander group in 2003. nih.govacademie-sciences.fr This seminal work was crucial as it unequivocally established the absolute stereochemistry of the natural product, which was previously unknown. nih.govcore.ac.uk The synthetic material, this compound, displayed a negative optical rotation and lacked the potent cytotoxic activity of its natural counterpart, (+)-peloruside A. core.ac.uk

Initial retrosynthetic analyses by various research groups laid the conceptual groundwork for assembling the molecule. A common theme was the disconnection of the macrocycle at the ester linkage to reveal a seco-acid, which was then further broken down into smaller, more synthetically accessible fragments.

De Brabander's Approach : The first total synthesis dissected the acyclic carbon backbone into two primary fragments: a C1–C13 unit and a C14–C19 unit. academie-sciences.fr The key bond formation to unite these fragments was an aldol (B89426) reaction. academie-sciences.fr

Taylor and Jin's Strategy : This approach also adopted a convergent strategy, viewing the seco-acid as the product of an aldol reaction between a C1-C11 fragment and a C12-C20 fragment. nih.gov

Smith's Group : Their efforts involved multiple generations of synthetic strategies, initially targeting the unnatural antipode and later focusing on (+)-peloruside A. researchgate.net One of their key tactics involved using dithiane linchpins and multicomponent Type I anion relay chemistry (ARC). nih.govacs.org

Roush and Owen's Proposal : A highly convergent strategy was proposed that utilized a double allylboration reaction, with a bis-nucleophile serving as a linchpin to connect terminal fragments. academie-sciences.fr

These initial forays into the synthesis of peloruside A highlighted the key challenges, including the construction of the polyketide backbone, the control of its numerous stereocenters, and the final macrolactonization. vuw.ac.nz

Convergent Total Synthesis Approaches

Convergent synthesis, where complex fragments are prepared independently and then joined together in the later stages, has been the dominant strategy for peloruside A. nih.govnih.govresearchgate.net This approach offers greater efficiency and flexibility, particularly for creating analogues, as modifications can be made to individual fragments without re-synthesizing the entire molecule from the beginning. researchgate.netresearchgate.net Syntheses by the research groups of Taylor, Ghosh, and Evans exemplify the power of convergent strategies. nih.govnih.gov For instance, the Ghosh synthesis involved the assembly of a C1-C10 segment and a C11-C24 segment, which were coupled via a novel aldol protocol. researchgate.netresearchgate.net Similarly, the Evans synthesis relied on the coupling of an aldehyde (representing the C1-C11 portion) and an enone (the C12-C24 portion) through a key hetero-Diels–Alder reaction. nih.gov

The success of convergent syntheses hinges on the reliable and stereoselective coupling of advanced fragments. Aldol condensations have been a cornerstone reaction for forming crucial carbon-carbon bonds in the assembly of the peloruside backbone. academie-sciences.frnih.govutexas.edu

Aldol Condensations : Various types of aldol reactions have been employed. The De Brabander synthesis utilized an aldol reaction between an enolboronate of a methyl ketone and an aldehyde to connect its main fragments, though it proceeded with limited diastereoselectivity. academie-sciences.fr The Taylor-Jin synthesis also featured a key aldol condensation to join its C1-C11 and C12-C20 fragments. nih.gov Other notable examples include the Mukaiyama aldol reaction, which was used in the Taylor-Jin synthesis for the preparation of the C8-C20 fragment, demonstrating excellent stereoselectivity. nih.govutexas.edu Zhou and colleagues also explored a convergent aldol condensation to form the C10/C11 bond. nih.gov

Macrolactonization : The final ring-closing step to form the 16-membered macrolactone is another critical transformation. The Yamaguchi macrolactonization has been a widely used and effective method. nih.govnih.govresearchgate.net In this reaction, the seco-acid is treated with 2,4,6-trichlorobenzoyl chloride, followed by the addition of DMAP to induce cyclization. The Taylor-Jin synthesis successfully employed this method to form the macrocycle in good yield. nih.gov The Smith group also utilized the Yamaguchi macrolactonization in their synthesis of (-)-2-epi-peloruside A. acs.org

Establishing the ten stereocenters of peloruside A with the correct relative and absolute configurations is a central challenge. Synthetic chemists have drawn from a wide array of asymmetric reactions to build the stereochemically rich fragments.

Chiral Auxiliary-Based Methods : The Evans asymmetric alkylation, using a chiral 1,3-oxazolidin-2-one auxiliary, was employed by the Taylor-Jin group to prepare a C8-C20 fragment, effectively setting key stereocenters. nih.gov

Catalytic Asymmetric Reactions :

Sharpless Asymmetric Dihydroxylation : This reaction was used to install vicinal diol functionalities, for example, in the Ghosh group's synthesis of a C1-C9 fragment. nih.govacademie-sciences.fr

Brown Asymmetric Allylation : This method proved valuable for establishing the stereochemistry at C5 and C13 by creating chiral homoallylic alcohols. nih.govresearchgate.net

Noyori Asymmetric Transfer Hydrogenation : This reaction was used to set the C15 stereocenter in one synthetic approach to a C9-C19 fragment. researchgate.net

Substrate-Controlled Reactions : In many instances, existing stereocenters within a fragment were used to direct the stereochemical outcome of subsequent reactions, such as substrate-controlled reductions. researchgate.net

Catalyst-Controlled Diastereoselection : The Evans synthesis featured a notable chiral catalyst-controlled diastereoselective hetero-Diels–Alder reaction to construct a key intermediate, showcasing the power of catalyst control over substrate control. nih.gov

The following table provides an interactive overview of stereocontrol strategies used in various syntheses.

Fragment Assembly and Key Coupling Reactions (e.g., Aldol Condensations, Macrolactonization)

Divergent Synthetic Strategies for Analogue Generation

The development of robust total syntheses provides a platform for divergent analogue generation, which is crucial for studying structure-activity relationships (SAR) and developing potentially superior therapeutic agents. researchgate.netwgtn.ac.nz Convergent routes are particularly well-suited for this, as modified fragments can be incorporated late in the synthesis to produce a variety of analogues. researchgate.net

Several research efforts have focused on creating analogues of peloruside A. For example, the Smith group's work culminated in the total synthesis of (-)-2-epi-peloruside A, an epimer of the natural product, which resulted from an unexpected epimerization during the final Yamaguchi macrolactonization step. nih.gov Other strategies have been explicitly designed for analogue synthesis. A rapid convergent strategy was developed to access unsaturated analogues of peloruside A, featuring a late-stage ring-closing metathesis (RCM) as a key step. researchgate.net Another approach utilized a four-fragment assembly strategy involving TES-diazoacetone to create unsaturated macrocycles that serve as versatile platforms for accessing diverse analogues. researchgate.net These divergent strategies allow for systematic modifications to the peloruside skeleton, such as altering the tetrahydropyran (B127337) ring or the side chain, to probe the structural requirements for its biological activity. wgtn.ac.nznih.gov

Development of Novel Synthetic Methodologies Inspired by this compound

The synthetic challenges posed by this compound have served as a catalyst for chemical innovation. Several total synthesis campaigns have not only reached the target molecule but have also showcased or led to the development of new synthetic methods. nih.gov The Smith group's synthesis of an epimer of peloruside A demonstrated the utility of a multicomponent Type I Anion Relay Chemistry (ARC) tactic, where a dithiane linchpin was used to unite two different epoxides in a single operation. nih.govcore.ac.uk The Evans synthesis provided a powerful illustration of applying modern asymmetric catalytic methods, such as (salen)Co-catalyzed epoxide ring-opening reactions, to the assembly of complex polyketides. nih.gov

A particularly elegant and novel approach to the synthesis of peloruside A involves the use of an alkyne as a "linchpin" to assemble the carbon framework. core.ac.uknih.govlookchem.com This strategy, employed by the Trost group and others, capitalizes on the versatile reactivity of the alkyne functional group. core.ac.uknih.gov

In this retrosynthetic analysis, the complex α-hydroxy ketone within the pyran ring of peloruside A is viewed as a masked alkyne. nih.govlookchem.com The synthesis therefore proceeds by coupling two major fragments, an aldehyde and a terminal alkyne, via an alkynylation reaction. nih.gov This strategy takes advantage of the nucleophilicity of both acetylenic and propargylic C-H bonds to forge key carbon-carbon bonds. nih.govlookchem.com

Once the carbon skeleton is assembled around the alkyne linchpin, the triple bond is elaborated to construct the highly oxygenated pyran ring. nih.gov This is typically achieved through a metal-catalyzed intramolecular alcohol addition to the alkyne, followed by oxidation of the resulting vinyl ether to furnish the final α-hydroxy ketone functionality. nih.gov This strategy not only provides an efficient route to the core structure but also highlights the utility of the alkyne as a versatile and powerful functional group in complex target-oriented synthesis. lookchem.comnih.gov One such synthesis ultimately produced (-)-18-epi-peloruside A due to a misassignment of stereochemistry in a side-chain fragment. nih.govacs.org

The following table summarizes key features of selected total synthesis strategies for peloruside A and its analogues.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and strategic tool in the total synthesis of complex macrocycles like peloruside A. This reaction, which forms a new carbon-carbon double bond by joining two terminal alkenes within the same molecule, is particularly well-suited for constructing the large macrolactone core of peloruside A, often as a late-stage macrocyclization step.

Several research groups have incorporated RCM into their synthetic routes, demonstrating its versatility. An efficient strategy for creating analogues of peloruside A involved a late-stage RCM reaction to form the C12-C13 alkene. nih.gov In this approach, a diene precursor was treated with Grubbs' second-generation catalyst to yield the macrocyclic lactones. nih.gov Similarly, RCM has been employed to synthesize key fragments of the molecule, such as a δ-lactone intermediate for a simplified C1–C11 analogue. researchgate.netresearchgate.net

A significant advancement in the application of RCM to peloruside A synthesis was the use of Relay Ring-Closing Metathesis (RRCM). The research group of Hoye reported that a conventional RCM approach to cyclize a diene precursor was inefficient, yielding the desired macrocycle in less than 20% yield. In contrast, employing an RRCM strategy with a triene substrate dramatically improved the outcome, affording the cyclized product in an enhanced 92% yield. This highlights the sensitivity of the macrocyclization to the specific substrate and methodology chosen.

Another sophisticated application of this methodology is the diastereomer-discriminating RCM. This was effectively used in the synthesis of the C12−C19 fragment of (+)-peloruside A. acs.org By designing a substrate with a chiral center, the RCM reaction proceeded with high diastereoselectivity, preferentially forming one diastereomer of the lactone product. acs.org

The table below summarizes various RCM approaches utilized in the synthesis of peloruside A and its key fragments.

Table 1: Ring-Closing Metathesis (RCM) in Peloruside A Synthesis

| Research Group | RCM Type | Precursor Fragment | Catalyst | Yield | Notes |

|---|---|---|---|---|---|

| Taylor et al. | Conventional RCM | Diene precursor for C12-C13 unsaturated analogues | Grubbs' II catalyst | 57% (Z-isomer), 17% (E-isomer) | A late-stage macrocyclization to provide access to designed analogues. nih.gov |

| Hoye et al. | Conventional RCM | Diene precursor for macrocycle | Not specified | <20% | Demonstrated low efficiency for this specific substrate. |

| Hoye et al. | Relay RCM (RRCM) | Triene precursor for macrocycle | Grubbs' II catalyst | 92% | Significantly enhanced yield compared to conventional RCM. |

| Unspecified | Diastereomer-discriminating RCM | Diene ester for C12-C19 fragment | Not specified | 36% (95% based on reactive diastereomer) | Created the Z double bond with high stereospecificity. acs.org |

Kinetic Lactonization Approaches

The formation of the 16-membered macrolactone ring is a critical and often challenging step in the total synthesis of peloruside A. Kinetic lactonization, where the reaction is controlled by the rate of formation of the product rather than thermodynamic stability, has been a cornerstone of several successful synthetic campaigns. These methods rely on specific reagents and conditions to facilitate the intramolecular esterification of a seco-acid precursor under mild conditions, often taking advantage of conformational preferences. academie-sciences.fr

One of the most prominent strategies is the Yamaguchi macrolactonization. This method involves treating the hydroxy acid (seco-acid) with 2,4,6-trichlorobenzoyl chloride, followed by the addition of a large excess of 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst for the cyclization. This approach has been successfully implemented in multiple total syntheses of peloruside A and its analogues. researchgate.netresearchgate.netnih.govacademie-sciences.fr For example, the Taylor and Jin synthesis of (+)-peloruside A utilized a Yamaguchi macrolactonization to form the 16-membered ring from the corresponding seco-acid, achieving a 56% yield. nih.gov

The De Brabander group, in their synthesis of the non-natural enantiomer, employed classic Mitsunobu conditions for the macrolactonization step. academie-sciences.fr This method also falls under the umbrella of kinetic control, facilitating the cyclization of the seco-acid by activating the hydroxyl group for intramolecular attack by the carboxylate. academie-sciences.fr

The following table details various lactonization methods used to construct the peloruside A macrocycle or its key fragments.

Table 2: Kinetic Lactonization in Peloruside A Synthesis

| Research Group | Lactonization Method | Precursor | Reagents | Yield / Selectivity | Notes |

|---|---|---|---|---|---|

| Hoye et al. | Kinetically-driven diastereoselective lactonization | C1-C9 seco-acid | TMG, PhH then TFA | 98% (dr = 12:1) | Formed a key valerolactone intermediate with high diastereoselectivity. |

| Taylor & Jin | Yamaguchi macrolactonization | C1-C20 seco-acid | 2,4,6-trichlorobenzoyl chloride, DIPEA, DMAP | 56% | A key macrocyclization step in the first total synthesis of (+)-peloruside A. nih.govacademie-sciences.fr |

| Ghosh et al. | Yamaguchi macrolactonization | C1-C24 seco-acid | Not specified | Not specified | Used after a novel aldol protocol to assemble the carbon backbone. researchgate.netresearchgate.net |

| Smith et al. | Yamaguchi macrolactonization | Seco-acid precursor | Not specified | Not specified | Led to the formation of (-)-2-epi-peloruside A via an unexpected epimerization. acs.org |

Molecular and Cellular Mechanisms of Action

Primary Molecular Target: Tubulin and Microtubules

The principal molecular target of (-)-peloruside A is tubulin, the protein subunit that polymerizes to form microtubules. nih.gov Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. This compound functions as a microtubule-stabilizing agent, meaning it enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization. researchgate.netaacrjournals.org This action disrupts the delicate balance of microtubule dynamics, which is vital for proper cellular function. aacrjournals.org

Specific Binding Site Characterization on β-Tubulin (Non-Taxoid)

A key feature of this compound's mechanism of action is its unique binding site on the β-tubulin subunit, which is distinct from the binding site of the taxane (B156437) drugs (the "taxoid site"). nih.govaacrjournals.orgnih.govcsic.es This non-taxoid binding site is located on the exterior surface of the microtubule. nih.gov Evidence for this distinct binding site comes from several lines of research. Firstly, this compound does not compete with paclitaxel (B517696) for binding to microtubules. aacrjournals.orgresearchgate.net In fact, they can act synergistically, suggesting they bind to different sites. acs.org

Furthermore, cancer cell lines that have developed resistance to paclitaxel due to mutations in the taxoid binding site remain sensitive to this compound. aacrjournals.orgaacrjournals.org This indicates that the binding of this compound is not affected by these mutations. nih.govresearchgate.net Studies have shown that this compound and another marine natural product, laulimalide (B1674552), likely share the same or an overlapping binding site, as they compete with each other for binding. nih.govtandfonline.com The binding site has been further characterized through hydrogen-deuterium exchange mapping and molecular docking studies, which have identified a cavity on the β-tubulin surface. tandfonline.comnih.gov This pocket is located near the inter-protofilament interface. nih.gov

Modulation of Microtubule Dynamics and Polymerization

This suppression of microtubule dynamics is a critical aspect of its cytotoxic activity. mdpi.com Even at concentrations lower than those needed to induce significant tubulin assembly in vitro, this compound can effectively inhibit the dynamic behavior of microtubules in living cells. mdpi.com This disruption of microtubule dynamics interferes with their normal functions, particularly during cell division. nih.gov

Cellular Impact and Phenotypes

The molecular interactions of this compound with tubulin and microtubules have profound consequences at the cellular level. The disruption of microtubule dynamics leads to significant defects in cellular processes, most notably cell division, and ultimately triggers programmed cell death. researchgate.netnih.gov

Cell Cycle Arrest (G2/M Phase)

One of the most prominent cellular effects of this compound is the arrest of the cell cycle in the G2/M phase. researchgate.netnih.govnih.govresearchgate.net The G2 phase is the final stage of interphase before the cell enters mitosis (M phase). The transition from G2 to M and the progression through mitosis are heavily dependent on the proper functioning of the microtubule-based mitotic spindle.

By stabilizing microtubules, this compound disrupts the formation and function of the mitotic spindle. nih.gov This leads to the formation of abnormal mitotic spindles, preventing the correct alignment and segregation of chromosomes. researchgate.net As a result, the cell's checkpoint mechanisms are activated, halting the cell cycle at the G2/M transition to prevent aberrant cell division. tandfonline.comwgtn.ac.nz This arrest is a direct consequence of the drug's impact on microtubule dynamics. aacrjournals.org

Induction of Apoptosis Pathways (Caspase-Independent and Caspase-Dependent)

Prolonged arrest in the G2/M phase ultimately leads to the induction of apoptosis, or programmed cell death. researchgate.netnih.govresearchgate.net Research suggests that this compound can trigger apoptosis through both caspase-dependent and caspase-independent pathways. researchgate.net

The caspase-dependent pathway is a major route to apoptosis. Caspases are a family of proteases that, once activated, execute the dismantling of the cell. anr.fr In the context of this compound treatment, the sustained mitotic arrest can lead to the activation of this caspase cascade. biorxiv.org

The caspase-independent pathway provides an alternative route to cell death that does not rely on caspase activation. anr.frresearchgate.net This pathway often involves the release of pro-apoptotic factors from the mitochondria, such as apoptosis-inducing factor (AIF). plos.orgmdpi.com The ability of this compound to induce apoptosis through multiple pathways is a significant aspect of its potential as a therapeutic agent, as it may be effective even in cancer cells that have developed resistance to caspase-dependent apoptosis. mdpi.com

Inhibition of Cell Proliferation and Colony Formation

This compound is a potent inhibitor of cell proliferation across a range of mammalian cell lines, with IC50 values typically in the low nanomolar range (4 to 15 nM). ingentaconnect.comaacrjournals.org For instance, in MDA-MB-231/Luc and PC-3 cancer cell lines, significant growth inhibition was observed at concentrations of 1 to 10 nmol/L, with nearly complete inhibition at 10 nmol/L after a 7-day exposure. aacrjournals.org The compound's effects are both cytostatic (inhibiting cell growth) and cytotoxic (causing cell death). ingentaconnect.com

The potent anti-proliferative activity of this compound also extends to its ability to inhibit colony formation. In preclinical studies, it has been shown to reduce the clonogenicity of cancer cells, indicating a loss of their ability to proliferate and form colonies. wgtn.ac.nz For example, long-term treatment of A375 melanoma cells with a polymer-conjugated microtubule destabilizer at 75 nM reduced colony formation by 94.5%, while treatment of B16-F10 cells at 200 nM resulted in a 79% reduction. nih.gov Mycalamide A, another marine sponge metabolite, inhibited colony formation in HeLa cells at non-cytotoxic concentrations. mdpi.com

Effects on Specific Cell Functions (Preclinical)

Inhibition of Endothelial Cell Migration and Angiogenesis

This compound has demonstrated significant anti-angiogenic properties by inhibiting key functions of endothelial cells. It potently inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 value of 1.4 nM. nih.gov The compound also effectively blocks endothelial cell migration, a critical step in the formation of new blood vessels. nih.govwgtn.ac.nznih.gov In a wound scratch assay, this compound inhibited the recovery of a wounded HUVEC monolayer with an IC50 of 6.3 nM after 18 hours. nih.gov

Furthermore, this compound disrupts the three-dimensional organization of endothelial cells into capillary-like structures, a process that mimics angiogenesis in vitro. wgtn.ac.nznih.gov The formation of these tubes was inhibited in a dose-dependent manner, with an IC50 value of 4.5 nM. nih.gov Notably, these anti-angiogenic effects occur at concentrations that are not immediately cytotoxic, suggesting a specific targeting of angiogenic processes. nih.gov It has been reported to inhibit endothelial cell migration at a concentration 200 times lower than that needed to inhibit cell division. nih.govoncoscience.usnih.gov

Potential Neuroprotective Effects through Microtubule Dynamics Modulation

Research suggests that this compound may have therapeutic potential in the context of neurodegenerative diseases due to its ability to stabilize microtubules. smolecule.com In neurodegenerative conditions, the stability of microtubules within nerve axons can be compromised. researchforlife.org.nz Studies using a cell model of Alzheimer's disease have shown that stabilizing microtubules can prevent axon degeneration. researchforlife.org.nz

In neuronal cultures treated with okadaic acid, which induces tau protein hyperphosphorylation and mimics aspects of neurodegeneration, this compound was able to rescue neurons from growth cone collapse and reverse the decrease in axonal outgrowth and branching. researchgate.netnih.gov While it did not affect the hyperphosphorylation of tau, it did restore the levels of acetylated tubulin, a marker of stable microtubules. researchgate.netnih.gov These findings suggest that by modulating microtubule dynamics, this compound could offer neuroprotective benefits. researchgate.netnih.gov

Comparative Mechanistic Insights with Other MSAs

This compound belongs to a class of microtubule-stabilizing agents (MSAs) that includes well-known compounds like paclitaxel, docetaxel (B913), and the epothilones. aacrjournals.orgatlasofscience.org However, it exhibits key mechanistic differences.

A primary distinction lies in its binding site on the tubulin protein. Unlike taxanes (paclitaxel, docetaxel) and epothilones, which bind to the "taxoid" site on the interior of the β-tubulin subunit, this compound binds to a different, non-taxoid site on the exterior surface of β-tubulin. nih.govatlasofscience.orgmdpi.comnih.govaacrjournals.org This distinct binding site is shared with another marine-derived macrolide, laulimalide. atlasofscience.orgmdpi.comaacrjournals.org Competitive binding studies have confirmed that this compound does not compete with paclitaxel for its binding site, but laulimalide can displace this compound, indicating a common or overlapping binding location for these two compounds. aacrjournals.org

This unique binding site contributes to its activity profile. For instance, this compound is less susceptible to multidrug resistance mediated by the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to taxanes. aacrjournals.orgaacrjournals.org It also retains activity in cell lines with mutations in the taxoid-binding site of β-tubulin that confer resistance to paclitaxel. aacrjournals.org

While both this compound and paclitaxel induce microtubule polymerization and G2/M cell cycle arrest, there are subtle differences in their effects on microtubule structure. wgtn.ac.nz Cryo-electron microscopy studies have revealed that this compound primarily acts at the lateral contacts between protofilaments, regularizing the microtubule lattice by enforcing a more uniform conformation at the "seam" where protofilaments have heterologous interactions. wsu.edu In contrast, taxane-site binders like paclitaxel can induce heterogeneity in the microtubule lattice. wsu.edu When used in combination, this compound can override the heterogeneity induced by paclitaxel. wsu.edu

The following table summarizes the comparative IC50 values of this compound and other MSAs in various assays.

| Compound | Assay | Cell Line | IC50 Value |

| This compound | Proliferation | Various | 4-15 nM ingentaconnect.com |

| This compound | Proliferation | HUVEC | 1.4 nM nih.gov |

| Docetaxel | Proliferation | HUVEC | 1.7 nM nih.gov |

| This compound | Migration (Wound Scratch) | HUVEC | 6.3 nM nih.gov |

| Docetaxel | Migration (Wound Scratch) | HUVEC | ~2.1 nM nih.gov |

| This compound | Tube Formation | HUVEC | 4.5 nM nih.gov |

| Docetaxel | Tube Formation | HUVEC | ~2.25 nM nih.gov |

| This compound | Mitotic Inhibition | HUVEC | 20 nM nih.gov |

| Paclitaxel | Mitotic Inhibition | HUVEC | 8 nM nih.gov |

| This compound | Migration Inhibition | HUVEC | 0.1 nM researchgate.net |

| Paclitaxel | Migration Inhibition | HUVEC | 0.65 nM researchgate.net |

Preclinical Biological Activities and Efficacy in Vitro and in Vivo Non Human Models

In Vitro Cytotoxicity and Antiproliferative Spectrum

(-)-Peloruside A, a macrocyclic compound isolated from the New Zealand marine sponge Mycale hentscheli, has demonstrated significant cytotoxic and antiproliferative capabilities across a wide range of cancer cell lines. mdpi.comrsc.org This potent activity positions it as a compound of interest in the development of novel anticancer therapeutics.

Activity Across Diverse Cancer Cell Lines (e.g., Lung, Breast, Leukemia)

This compound exhibits potent antiproliferative activity at low nanomolar concentrations against a diverse panel of human cancer cell lines. aacrjournals.orgatlasofscience.orgaacrjournals.org Its efficacy has been documented in various cancer types, including lung, breast, ovarian, and leukemia cell lines. aacrjournals.orgmdpi.comsci-hub.se

Studies have shown that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cell lines, such as H460 and A549. aacrjournals.orgaacrjournals.org In the H460 cell line, it has shown impressive dose-dependent antitumor activity. altogenlabs.com Furthermore, it is effective against breast cancer cell lines, including the MDA-MB-231/Luc and MCF7 lines, as well as prostate cancer (PC-3) and ovarian carcinoma (1A9, A2780) cells. aacrjournals.orgresearchgate.netnih.gov Research has also confirmed its cytotoxicity against murine leukemia cell lines (P388) and human myeloid leukemia cells (HL-60). researchgate.net

The cytotoxic effects of this compound are attributed to its role as a microtubule-stabilizing agent. mdpi.comrsc.org It binds to β-tubulin, promoting the polymerization of microtubules and leading to the formation of abnormal microtubule bundles and multiple asters during mitosis. rsc.orgmdpi.com This disruption of the mitotic spindle triggers a G2/M cell cycle arrest and ultimately induces apoptosis, or programmed cell death. mdpi.comresearchgate.net

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| P388 | Murine Leukemia | 18 | researchgate.net |

| H460 | Non-Small Cell Lung Cancer | 6 | researchgate.net |

| A549 | Lung Adenocarcinoma | Not specified | mdpi.com |

| 1A9 | Ovarian Carcinoma | 16 | researchgate.net |

| A2780 | Ovarian Carcinoma | 66 | researchgate.net |

| MCF-7 | Breast Cancer | 4 | researchgate.net |

| MDA-MB-231/Luc | Metastatic Breast Cancer | 50 | researchgate.net |

| PC-3 | Prostate Cancer | Not specified | aacrjournals.org |

| HL-60 | Human Myeloid Leukemia | Not specified | researchgate.net |

In Vivo Antitumor Efficacy in Animal Models

Preclinical studies using animal models have provided strong evidence for the in vivo antitumor efficacy of this compound, further supporting its potential as a chemotherapeutic agent.

Xenograft Models (e.g., Human Lung and Breast Tumor Xenografts in Athymic Mice)

The antitumor activity of this compound has been evaluated in athymic nude mice bearing human tumor xenografts. aacrjournals.orgaacrjournals.orgnih.gov These studies have demonstrated the compound's effectiveness in inhibiting the growth of both human non-small cell lung cancer and breast tumors. aacrjournals.orgatlasofscience.orgnih.gov

In xenograft models using H460 and A549 human non-small cell lung cancer cells, administration of this compound resulted in significant tumor growth inhibition. aacrjournals.orgaacrjournals.org Similarly, in a breast tumor model using P-glycoprotein-overexpressing NCI/ADR-RES cells, this compound showed notable efficacy. aacrjournals.orgnih.gov These findings highlight the potent in vivo antitumor effects of this compound against clinically relevant tumor types.

Efficacy Comparison with Standard Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Docetaxel)

Direct comparisons in preclinical xenograft models have shown that this compound possesses superior antitumor efficacy compared to standard-of-care chemotherapeutic agents like paclitaxel and docetaxel (B913). aacrjournals.orgatlasofscience.org

In a study with H460 lung cancer xenografts, this compound treatment led to tumor growth inhibitions of 84% and 95% at different doses, whereas paclitaxel and docetaxel only achieved 50% and 18% inhibition, respectively. aacrjournals.orgatlasofscience.orgaacrjournals.org Another study using A549 lung cancer xenografts also demonstrated the superior activity of this compound, with tumor growth inhibition ranging from 51% to 74%, compared to 44% and 50% for the taxanes. aacrjournals.orgatlasofscience.orgaacrjournals.org

In a P-gp-overexpressing breast tumor model, this compound was not only effective but also better tolerated than doxorubicin (B1662922) and paclitaxel. aacrjournals.orgatlasofscience.org However, in a P-gp-overexpressing ovarian xenograft model, while better tolerated, it was found to be less effective at inhibiting tumor growth than doxorubicin and paclitaxel. mdpi.com It is important to note that combination therapy of this compound with either docetaxel or paclitaxel resulted in significant toxicity and mortality in animal models. rsc.orgmdpi.com

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| H460 (Lung) | This compound (5 mg/kg) | 84 | aacrjournals.orgatlasofscience.org |

| H460 (Lung) | This compound (10 mg/kg) | 95 | aacrjournals.orgatlasofscience.org |

| H460 (Lung) | Paclitaxel (8 mg/kg) | 50 | aacrjournals.orgatlasofscience.org |

| H460 (Lung) | Docetaxel (6.3 mg/kg) | 18 | aacrjournals.orgatlasofscience.org |

| A549 (Lung) | This compound | 51-74 | aacrjournals.orgatlasofscience.org |

| A549 (Lung) | Paclitaxel | 44 | aacrjournals.orgatlasofscience.org |

| A549 (Lung) | Docetaxel | 50 | aacrjournals.orgatlasofscience.org |

Tumor Growth Inhibition and Regression Studies

Studies in murine xenograft models have consistently demonstrated that this compound significantly inhibits tumor growth. aacrjournals.org The percentage of tumor growth inhibition (TGI) values for this compound have been shown to exceed those of taxanes in both H460 and A549 lung cancer models. aacrjournals.org

In some cases, treatment with this compound has even led to partial tumor regression. aacrjournals.org For instance, in the H460 xenograft model, one mouse treated with a 10 mg/kg dose of this compound exhibited a 53% partial tumor regression. aacrjournals.org These preclinical results provide a strong rationale for the further development of this compound as a potential agent for cancer therapy. aacrjournals.orgatlasofscience.org

Synergistic Effects with Other Therapeutic Modalities (Preclinical)

The distinct binding site of this compound on β-tubulin has prompted preclinical investigations into its potential for synergistic interactions with other microtubule-targeting agents. nih.govaacrjournals.org The rationale is that combining agents with different binding sites could lead to enhanced antitumor effects compared to single-agent therapy. aacrjournals.org

In vitro studies have consistently demonstrated that this compound acts synergistically with taxoid-site binding drugs. nih.govaacrjournals.org Statistically significant synergy has been observed in combinations of this compound with paclitaxel and epothilone (B1246373) A in human ovarian carcinoma (1A9) and myeloid leukemic (HL-60) cell lines. nih.govaacrjournals.org The synergistic effect was determined using the combination index (CI) method, where a CI value of less than 1 indicates synergy. nih.gov These findings confirm that this compound can enhance the antimitotic action of taxoid-site drugs. nih.govaacrjournals.org

Further research in a panel of non-small cell lung cancer (NSCLC) cell lines showed a significant benefit when combining this compound with paclitaxel or the microtubule-destabilizing agent vinorelbine (B1196246). aacrjournals.org These combinations, evaluated using MTS, colony formation, and flow cytometry assays, demonstrated an improved dose-response effect in killing NSCLC cells. aacrjournals.org The synergy is attributed to the fact that this compound, paclitaxel, and vinorelbine all bind to different sites on tubulin. aacrjournals.org

In vivo studies have also explored these combinations. In a mouse xenograft model using H460 lung cancer cells, the combination of this compound with docetaxel resulted in a tumor growth inhibition (TGI) of 99%. researchgate.net However, a combination of this compound and paclitaxel in the same model led to high mortality, indicating potential toxicity issues with this specific in vivo combination that require further investigation. researchgate.netaacrjournals.org

Interestingly, while this compound synergizes with taxoid-site drugs, it does not show synergy with laulimalide (B1674552), which shares a similar or overlapping binding site. csic.es This provides further evidence that the synergistic effects are dependent on the compounds targeting distinct sites on the microtubule. csic.es

Table 1: Preclinical Synergistic Effects of this compound in Combination Therapies

| Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Paclitaxel | Ovarian carcinoma (1A9) & Myeloid leukemia (HL-60) cells | Statistically significant synergy in antiproliferative activity. | nih.govaacrjournals.org |

| Epothilone A | Ovarian carcinoma (1A9) & Myeloid leukemia (HL-60) cells | Statistically significant synergy in antiproliferative activity. | nih.govaacrjournals.org |

| Paclitaxel | Non-small cell lung cancer (NSCLC) cell lines | Significant benefit in killing NSCLC cells. | aacrjournals.org |

| Vinorelbine | Non-small cell lung cancer (NSCLC) cell lines | Significant benefit in killing NSCLC cells. | aacrjournals.org |

| Docetaxel | H460 lung cancer xenograft (mouse model) | 99% tumor growth inhibition (TGI). | researchgate.net |

| Laulimalide | Cultured cancer cell lines | No synergistic effect observed. | csic.es |

Other Investigated Preclinical Activities (e.g., Anti-inflammatory)

Beyond its anticancer properties, preclinical studies have suggested potential therapeutic applications for this compound in other disease contexts, including neurodegenerative and autoimmune diseases, as well as processes like angiogenesis. nih.govnih.gov

Neuroprotective Effects: In cell-based models of neurodegeneration, this compound has shown promise. wgtn.ac.nz One study used okadaic acid to induce tau hyperphosphorylation in cultured rat neurons, a pathological hallmark of Alzheimer's disease. researchgate.net Pretreatment with this compound prevented the detrimental effects of okadaic acid on axonal outgrowth and branching and rescued neurons from growth cone collapse. researchgate.net While it did not prevent the phosphorylation of tau itself, this compound restored levels of acetylated tubulin, a marker of stable microtubules, indicating its potential to protect the neuronal microtubule network. researchgate.net

Autoimmune Disease Models: The activity of this compound has been evaluated in a preclinical mouse model of multiple sclerosis (MS), known as experimental autoimmune encephalomyelitis (EAE). researchgate.net When administered to mice for five consecutive days, this compound significantly delayed the onset and reduced the incidence of EAE. researchgate.net As an antimitotic agent, it was shown to inhibit T-cell proliferation in vitro, suggesting a potential mechanism for its disease-modifying activity in this T-cell-driven autoimmune model. researchgate.net

Anti-angiogenic and Anti-migratory Effects: The process of angiogenesis (new blood vessel formation) is critical for tumor growth and involves the migration of endothelial cells. Research has shown that this compound is a highly potent inhibitor of endothelial cell migration. nih.gov It was found to inhibit the migration of human endothelial cells at a concentration 1/200th of that needed to inhibit cell division. nih.gov This suggests a potentially large therapeutic window for using this compound as a specific anti-angiogenic agent, distinguishing it from other microtubule-targeted drugs like paclitaxel and vinblastine (B1199706) which inhibit migration at concentrations much closer to their cytotoxic doses. nih.gov

Table 2: Other Investigated Preclinical Activities of this compound

| Investigated Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection | Okadaic acid-treated rat cerebral cortex neurons | Rescued neurons from growth cone collapse; restored acetylated tubulin levels. | researchgate.net |

| Autoimmune Disease Modification | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS | Delayed disease onset and reduced incidence. | researchgate.net |

| Anti-angiogenesis / Anti-migration | Human endothelial cells | Potent inhibitor of cell migration at sub-cytotoxic concentrations. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Pharmacophoric Elements

Identifying the essential functional groups and structural motifs of (-)-peloruside A is fundamental to understanding its mechanism of action at the molecular level.

The primary alcohol at the C24 position of the side chain has been identified as a critical functional group for the biological activity of this compound. nih.govmdpi.com Studies involving chemical modification of this group have demonstrated its essential role. For instance, the acetylation of the C24 hydroxyl group leads to compounds that are inactive. nih.govcsic.es Molecular modeling suggests that substitution at this position may disrupt a key interaction between the side chain and the amino acid residue Arg320 in the proposed binding site on α-tubulin. nih.gov This highlights the C24 primary alcohol as an indispensable part of the molecule's pharmacophore, likely involved in a crucial hydrogen bonding interaction within the tubulin binding pocket. nih.govcsic.es

The embedded pyranose ring is of crucial importance for bioactivity. mdpi.comrsc.org This was demonstrated by an analogue where the pyran ring was opened through sodium borohydride (B1222165) reduction of the C9 masked ketone; this modification resulted in a 26-fold increase in the IC₅₀ value, indicating a significant loss of activity. nih.govmdpi.com Similarly, a 2-deoxy analogue was found to be completely inactive. core.ac.uk These findings suggest that major structural alterations to the macrolactone scaffold, particularly the disruption of the bicyclic pyran system, are detrimental to the compound's ability to effectively stabilize microtubules and inhibit cancer cell growth. rsc.orgethz.ch The side chain also plays a significant role, with modifications being a subject of ongoing investigation to fully elucidate its contribution to the binding and activity profile. nih.govmdpi.com

Importance of C24 Primary Alcohol

Systematic Chemical Modifications and Their Impact on Activity

A range of analogues has been prepared through semisynthesis and total synthesis to probe the SAR of this compound. These systematic modifications have provided detailed insights into which parts of the molecule tolerate chemical change.

Modifications around the macrolide ring and the side chain have shown that while some changes are tolerated, many lead to a significant reduction in potency. The high degree of oxygenation and specific stereochemistry of the macrolactone core appear finely tuned for optimal activity.

Selective acylation of the C24 primary hydroxyl group with acetyl chloride or chloroacetic anhydride (B1165640) yields derivatives that are essentially inactive, confirming the importance of the free hydroxyl group at this position. rsc.org Acid-led treatment of peloruside A can cause the pyranose ring to open, leading to alternative cyclization pathways and loss of activity. rsc.org The creation of analogues lacking the entire tetrahydropyran (B127337) moiety resulted in monocyclic structures with significantly reduced potency, underscoring the importance of the bicyclic system for high-affinity binding. researchgate.netrsc.org For instance, a monocyclic analogue lacking the THP moiety (7,8,9-trideoxypeloruside A) showed only micromolar inhibitory concentrations, compared to the nanomolar activity of the parent compound. researchgate.net

Table 1: Activity of this compound Analogues with Macrolide and Side Chain Modifications

| Compound | Modification | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Parent Compound | 7 nM (HeLa cells) | ethz.ch |

| C24-O-acetyl peloruside A | Acetylation of C24 primary alcohol | Inactive | nih.govcore.ac.uk |

| C9-reduced hexanol analogue | NaBH₄ reduction of C9 hemiketal | 221 nM (HeLa cells) | rsc.orgethz.ch |

| 7,8,9-trideoxypeloruside A (monocyclic) | Lacks the entire tetrahydropyran ring | Micromolar range | researchgate.net |

Nature has provided several congeners of peloruside A, which offer initial insights into tolerated structural variations. Peloruside B, which lacks the C3-methyl group, exhibits biological activity comparable to peloruside A. core.ac.ukacs.org This suggests that the C3-methoxy group is not essential for potent cytotoxicity. In contrast, other natural congeners, such as pelorusides C and D, which have more significant structural differences, have not been reported to be as potent. core.ac.uk The C11-epimer of peloruside A has been described and, intriguingly, was found to have a bioactivity comparable to the natural compound. core.ac.uk

Semisynthetic modifications of the natural product have further expanded the understanding of SAR. As mentioned, reduction of the C9 hemiketal to the corresponding diol results in a compound that retains significant, albeit reduced, antiproliferative activity. ethz.ch This indicates that while the cyclic hemiketal is important for maximal potency, it is not an absolute requirement for interaction with tubulin.

Table 2: Biological Activity of Natural and Semisynthetic Peloruside Analogues

| Compound | Key Structural Difference from Peloruside A | Reported Activity | Reference |

|---|---|---|---|

| This compound | - | Potent (nM range) | ethz.ch |

| Peloruside B | Lacks C3-O-methyl group | Similar to Peloruside A | core.ac.ukacs.org |

| C11-epimer | Epimer at C11 | Comparable to Peloruside A | core.ac.uk |

| C9-reduced analogue (hexanol 129) | C9 hemiketal reduced to diol | Reduced activity (26-fold increase in IC₅₀) | rsc.orgnih.gov |

The significant structural complexity of this compound poses a major challenge for its large-scale synthesis. wgtn.ac.nzwgtn.ac.nz Consequently, a key goal of SAR studies has been to design simplified analogues that retain biological activity while being easier to produce synthetically. wgtn.ac.nz

One approach has been to replace the two stereogenic centers at C11 and C13 with Z- and E-olefinic isomers. nih.gov This strategy aimed to restrict the conformational flexibility of the macrolide in a predictable way, potentially providing insight into the tubulin-bound conformation. While these analogues were successfully synthesized, their instability hampered biological evaluation. nih.gov Another strategy focused on creating monocyclic analogues by removing the tetrahydropyran ring entirely. researchgate.net While these compounds, such as 7,8,9-trideoxypeloruside A, were synthetically more accessible, they displayed significantly lower potency, confirming the critical contribution of the bicyclic core to the high affinity of peloruside A. researchgate.netrsc.org More recent efforts have focused on developing convergent and rapid syntheses of C2,C3-unsaturated, C11,C13-keto-enol macrocycles, which serve as platforms to access diverse analogues. univ-lemans.fr One such enantiopure analogue showed antiproliferative activity in the low micromolar range, demonstrating that simplified skeletons can still retain notable biological effects. univ-lemans.fr

Computational Chemistry and Molecular Modeling in SAR

Molecular Docking Studies of Tubulin Interactions

Computational molecular docking has been instrumental in elucidating the probable binding modes of this compound to tubulin. These studies have explored several potential binding sites, including the taxane (B156437) site, an alternative site on β-tubulin, and a novel site on α-tubulin. tandfonline.com Through docking simulations, researchers have been able to predict the possible orientations of peloruside A within these active sites, providing insights into the mechanisms of interaction. tandfonline.com

Early molecular modeling suggested that peloruside A binds to a site on the α-subunit of tubulin, specifically under the B9-B10 loop. csic.es In this proposed model, the C24-hydroxyl group of peloruside A is predicted to form a crucial hydrogen bond with the amino acid residue Arg320. csic.es This interaction is believed to be essential for the compound's biological activity, as acetylation of the C24 hydroxyl group leads to inactive derivatives. csic.es

However, other studies utilizing molecular dynamics (MD) simulations and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have proposed a different binding site on the exterior of β-tubulin. nih.gov These simulations suggest that peloruside A induces microtubule stabilization through a unique allosteric mechanism involving interactions at the interdimer interface, the α/β-tubulin intradimer interface, and protofilament contacts. nih.gov The binding energies calculated from these simulations indicate a preference for association with residues β294–301 on β-tubulin. nih.gov

Further computational analyses, including docking and MD simulations on tubulin tetramer and hexamer models, have explored the binding of peloruside A to both the taxane site and a site between two adjacent β-tubulin units (the external site). acs.org While docking studies suggested similar affinities for both sites, MD simulations indicated that only binding at the external site leads to stabilizing contacts that favor β1/β2 interactions. acs.org Metadynamics simulations, a more advanced computational technique, suggest that peloruside A induces a significant conformational change in the M-loop of β-tubulin, which is key to the stabilization of the interaction between β1 and β2 tubulin units. acs.org

These computational approaches have provided valuable, though sometimes conflicting, models of the peloruside A-tubulin interaction, highlighting the complexity of its binding mechanism and paving the way for further experimental validation. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to further understand the structural requirements for the biological activity of this compound and its analogues. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

By analyzing a dataset of peloruside analogues with varying structural modifications, QSAR approaches can identify key molecular descriptors that correlate with their cytotoxic or microtubule-stabilizing effects. These descriptors can include electronic, steric, and hydrophobic properties of the molecules.

For instance, QSAR-based programs have been used in conjunction with molecular docking to investigate the interaction of peloruside A with tubulin. acs.orgnih.gov These integrated computational approaches have pointed towards a favorable interaction with the paclitaxel (B517696) binding site on β-tubulin, while also identifying a potential preferred binding site on the α-subunit. acs.orgnih.gov Such studies provide a plausible rationale for the unique binding characteristics of peloruside A and guide the design of new analogues with potentially enhanced activity. acs.org The insights gained from QSAR analyses, combined with pharmacophore modeling, help to refine the understanding of the key structural features necessary for potent inhibition and to prioritize the synthesis of novel compounds.

While specific, detailed QSAR models for peloruside A are not extensively reported in the public domain, the application of this methodology is a standard and crucial component of modern drug discovery programs aimed at optimizing lead compounds like peloruside A.

Design and Synthesis of Novel Analogues for Optimized Properties

Focused Library Synthesis and Diversity-Oriented Synthesis

The development of novel analogues of this compound has been a significant focus of research, aiming to improve its properties and to better understand its structure-activity relationships. univ-lemans.frwgtn.ac.nz Two key strategies employed in this endeavor are focused library synthesis and diversity-oriented synthesis (DOS).

Focused library synthesis involves the creation of a collection of compounds that are structurally similar to the parent molecule, with specific and deliberate variations at certain positions. This approach allows for a systematic exploration of the impact of different functional groups on biological activity.

Diversity-oriented synthesis (DOS), on the other hand, aims to generate a library of compounds with a wide range of structural diversity, often resembling the core scaffold of a natural product. core.ac.uk This strategy is particularly useful for exploring new chemical space and identifying novel pharmacophores. core.ac.uk

In the context of peloruside A, a function-oriented synthesis approach has been developed to create original analogues. univ-lemans.fracs.orgnih.gov This strategy involves the convergent synthesis of C2,C3-unsaturated, C11,C13-keto-enol macrocycles that serve as versatile platforms for generating a diverse range of analogues. univ-lemans.fracs.orgnih.gov A key feature of this approach is a four-fragment assembly strategy that allows for the introduction of diversity by modifying the substituents on different fragments of the molecule. univ-lemans.fr For example, enantiopure analogue 18ab demonstrated low micromolar antiproliferative activity, highlighting the potential of this strategy to yield bioactive compounds. univ-lemans.fr

The synthesis of these macrocyclic platforms has been achieved through methods such as a late-stage ring-closing metathesis (RCM) reaction. univ-lemans.frresearchgate.netnih.gov This convergent and modular synthetic route provides access to rationally designed analogues, enabling a more thorough investigation of the structure-activity relationships of peloruside A. researchgate.netnih.gov

Development of Chemical Probes for Target Engagement Studies

The development of chemical probes derived from this compound is crucial for validating its molecular target and elucidating its mechanism of action within a cellular context. promega.co.ukmdpi.com Chemical probes are small molecules, often based on a bioactive compound, that are designed to specifically interact with a protein target and can be used to study target engagement and localization. researchgate.netnih.gov

An effective chemical probe typically possesses several key features: high affinity and selectivity for the target, retained biological activity, cell permeability, and a functional handle for detection or affinity purification. researchgate.net This handle can be a fluorophore for imaging or a tag for pull-down experiments, which are essential for identifying the binding partners of the probe. scholaris.ca

The development of such probes for peloruside A would enable researchers to directly observe its interaction with tubulin in living cells, confirming target engagement and providing insights into the downstream cellular consequences of this interaction. promega.co.uk Techniques like activity-based protein profiling (ABPP) could be employed, where a reactive group on the probe covalently links to the active site of the target enzyme, allowing for its identification and characterization. mdpi.com

While the synthesis of specific chemical probes for peloruside A is a complex undertaking, the principles of their design are well-established. researchgate.net The creation of these tools is a critical step in advancing our understanding of peloruside A's pharmacology and in validating it as a therapeutic target. promega.co.ukmdpi.comnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed ADME studies for (-)-peloruside A are not extensively published, but existing research allows for an initial characterization.

In preclinical xenograft studies, this compound has been administered intraperitoneally (i.p.) to athymic nu/nu mice. aacrjournals.orgnih.gov A standard formulation for these studies involved dissolving the lipophilic compound in a vehicle of 0.9% saline with 10% DMSO and 20% PEG-400. aacrjournals.org

Compared to taxanes like paclitaxel (B517696), this compound possesses improved aqueous solubility. researchgate.net A significant factor influencing its bioavailability at the cellular level is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump. oncoscience.usresearchgate.netmdpi.com This characteristic means it can remain active in cells that have developed resistance to taxanes through the overexpression of P-gp. aacrjournals.org

Specific studies detailing the complete tissue distribution of this compound are not widely available. However, its significant antitumor activity in xenograft models demonstrates that the compound successfully distributes to tumor tissues to exert its therapeutic effects. aacrjournals.orgnih.gov In studies using human non-small cell lung cancer and P-glycoprotein-overexpressing breast tumor models in mice, administration of peloruside A led to substantial inhibition of tumor growth, confirming its arrival and action at the tumor site. nih.govmdpi.com

There is limited public information regarding the metabolic stability and specific metabolic pathways of this compound in animal models. Research into its half-life in hepatic microsomes and the identification of its primary metabolites has not been extensively reported.

Quantitative data on the elimination kinetics of this compound, such as its plasma clearance rate and elimination half-life in animal models, are not detailed in the available scientific literature.

Metabolic Stability and Metabolite Identification in Animal Models

Pharmacodynamic Biomarkers and Efficacy Correlation in Animal Models

The pharmacodynamic effects of this compound have been more thoroughly characterized. As a microtubule-stabilizing agent, its activity can be tracked through various biomarkers. In vitro, it induces microtubule bundle formation, arrests the cell cycle in the G2-M phase, and triggers apoptosis. nih.govresearchgate.net

A key pharmacodynamic effect is the potent inhibition of endothelial cell migration and capillary tube formation, which occurs at concentrations significantly lower than those required to inhibit cell division. oncoscience.usnih.gov This suggests a strong anti-angiogenic potential.

In vivo, the primary pharmacodynamic endpoint measured is the inhibition of tumor growth. In xenograft models using athymic nu/nu mice, this compound has demonstrated superior efficacy compared to standard chemotherapeutic agents like paclitaxel and docetaxel (B913). aacrjournals.orgnih.gov

Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models

This table summarizes the tumor growth inhibition (TGI) observed in various cancer xenograft models in mice following treatment with this compound compared to standard chemotherapies.

| Cancer Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%TGI) | Animal Deaths (Drug-Related) | Reference |

| H460 NSCLC | This compound | 5 mg/kg, QD x 5, i.p. | 84% | 0/7 | nih.gov |

| This compound | 10 mg/kg, QD x 5, i.p. | 95% | 1/7 | nih.gov | |

| Paclitaxel | 8 mg/kg, QD x 5, i.p. | 50% | 0/7 | nih.gov | |

| Docetaxel | 6.3 mg/kg, Q2D x 3, i.v. | 18% | 0/7 | nih.gov | |

| A549 NSCLC | This compound | 7.5 mg/kg, Q2D x 3, i.p. | 74% | 0/7 | nih.gov |

| Paclitaxel | 10 mg/kg, Q2D x 3, i.p. | 44% | N/A | nih.gov | |

| Docetaxel | 10 mg/kg, Q2D x 3, i.v. | 50% | N/A | nih.gov | |